(3S,4S)-Tofacitinib
(3S,4S)-Tofacitinib
(3S,4S)-Tofacitinib is an inhibitor of Janus kinases and a less active enantiomer of tofacitinib.
Brand Name:
Vulcanchem
CAS No.:
1092578-47-6
VCID:
VC0516125
InChI:
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1
SMILES:
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Molecular Formula:
C16H20N6O
Molecular Weight:
312.37 g/mol
(3S,4S)-Tofacitinib
CAS No.: 1092578-47-6
Inhibitors
VCID: VC0516125
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1092578-47-6 |
---|---|
Product Name | (3S,4S)-Tofacitinib |
Molecular Formula | C16H20N6O |
Molecular Weight | 312.37 g/mol |
IUPAC Name | 3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
Standard InChI | InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1 |
Standard InChIKey | UJLAWZDWDVHWOW-WCQYABFASA-N |
Isomeric SMILES | C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |
SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |
Canonical SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |
Appearance | Solid powder |
Description | (3S,4S)-Tofacitinib is an inhibitor of Janus kinases and a less active enantiomer of tofacitinib. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (3S,4S)-Tofacitinib; (3S,4S) Tofacitinib; |
Reference | 1: Jiang JK, Ghoreschi K, Deflorian F, Chen Z, Perreira M, Pesu M, Smith J, Nguyen DT, Liu EH, Leister W, Costanzi S, O'Shea JJ, Thomas CJ. Examining the chirality, conformation and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-y l)-3-oxopropanenitrile (CP-690,550). J Med Chem. 2008 Dec 25;51(24):8012-8. doi: 10.1021/jm801142b. PubMed PMID: 19053756; PubMed Central PMCID: PMC2660606. |
PubChem Compound | 20111936 |
Last Modified | Nov 11 2021 |
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